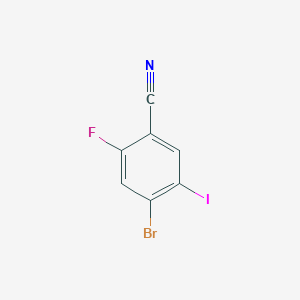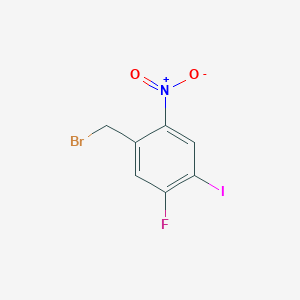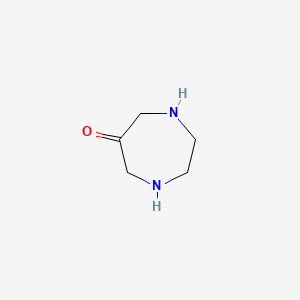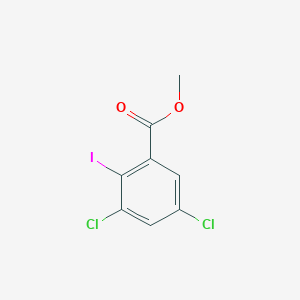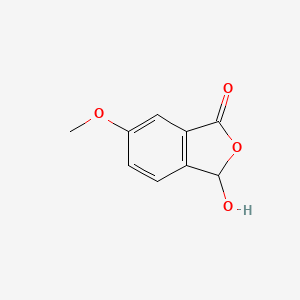
2-Bromo-5-chloro-3-iodobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-3-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2ClI and a molecular weight of 410.27 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Bromo-5-chloro-3-iodobenzyl bromide typically involves the bromination of a precursor compound, such as 2-Bromo-5-chloro-3-iodotoluene. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-chloro-3-iodobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-5-chloro-3-iodobenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of diagnostic agents and therapeutic compounds, particularly in the field of oncology.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-iodobenzyl bromide involves its ability to act as an electrophile in chemical reactions. The presence of multiple halogen atoms increases its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound serves as a key building block for the construction of more complex molecules .
Comparison with Similar Compounds
2-Bromo-5-chloro-3-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:
2-Bromo-3-chloro-5-iodobenzyl bromide: Similar in structure but with different positions of halogen atoms, leading to variations in reactivity and applications.
2-Bromo-4-chloro-5-iodobenzyl bromide: Another isomer with distinct chemical properties and uses.
2-Bromo-5-chloro-4-iodobenzyl bromide:
These compounds share similarities in their halogenation patterns but differ in their specific reactivities and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C7H4Br2ClI |
|---|---|
Molecular Weight |
410.27 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-5-chloro-3-iodobenzene |
InChI |
InChI=1S/C7H4Br2ClI/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
InChI Key |
HMEYQOQDNWIKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


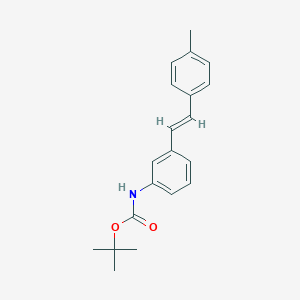
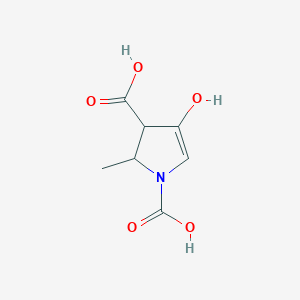
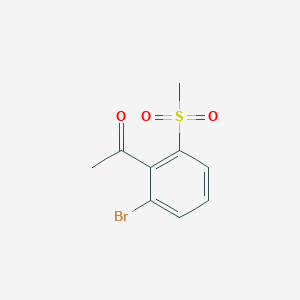
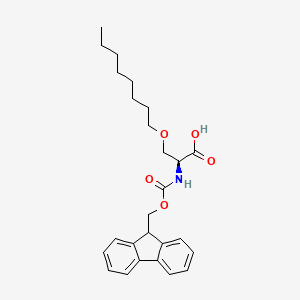

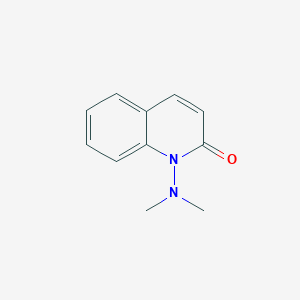

![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
